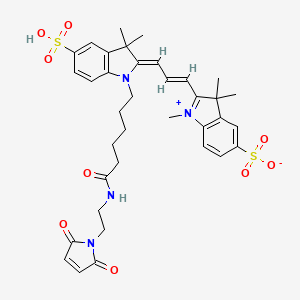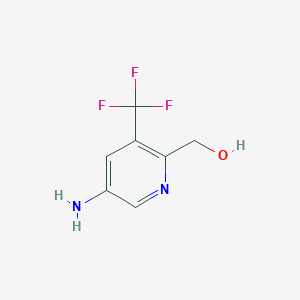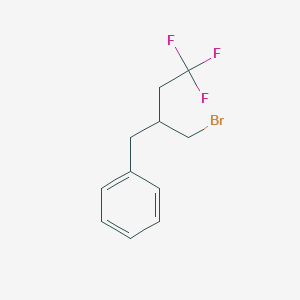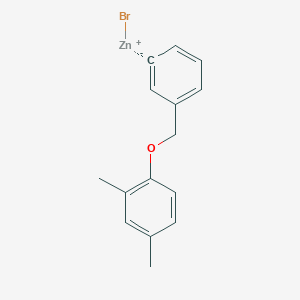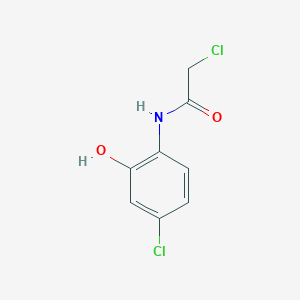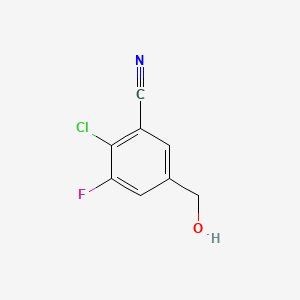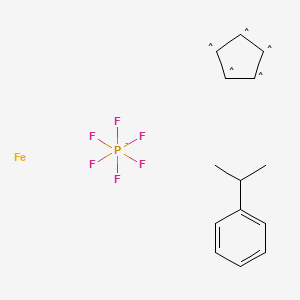
(Cumene)cyclopentadienyliron(II) hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cumene)cyclopentadienyliron(II) hexafluorophosphate is an organometallic compound with the empirical formula C14H17F6FeP and a molecular weight of 386.10 g/mol . This compound is known for its unique structure, which includes a cyclopentadienyl ring and a cumene group coordinated to an iron(II) center, with hexafluorophosphate as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cumene)cyclopentadienyliron(II) hexafluorophosphate typically involves the reaction of cyclopentadienyliron dicarbonyl dimer with cumene in the presence of a suitable oxidizing agent . The reaction is carried out under an inert atmosphere to prevent oxidation of the iron center. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(Cumene)cyclopentadienyliron(II) hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under suitable conditions.
Reduction: The compound can be reduced back to iron(II) from iron(III).
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl or cumene groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands.
Aplicaciones Científicas De Investigación
(Cumene)cyclopentadienyliron(II) hexafluorophosphate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which (Cumene)cyclopentadienyliron(II) hexafluorophosphate exerts its effects involves the coordination of the iron center to various substrates. This coordination can alter the electronic properties of the substrates, facilitating chemical reactions. The cyclopentadienyl and cumene groups also play a role in stabilizing the iron center and modulating its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(cyclopentadienyl)cobalt(II) hexafluorophosphate
- Bis(cyclopentadienyl)cobalt(III) hexafluorophosphate
- Bis(pentamethylcyclopentadienyl)cobalt(II)
- Bis(pentamethylcyclopentadienyl)cobalt(III) hexafluorophosphate
- Bis(pentamethylcyclopentadienyl)iron(II)
Uniqueness
(Cumene)cyclopentadienyliron(II) hexafluorophosphate is unique due to the presence of the cumene group, which imparts distinct electronic and steric properties compared to other cyclopentadienyliron complexes. This uniqueness makes it particularly useful in specific catalytic and synthetic applications .
Propiedades
Fórmula molecular |
C14H17F6FeP- |
|---|---|
Peso molecular |
386.09 g/mol |
InChI |
InChI=1S/C9H12.C5H5.F6P.Fe/c1-8(2)9-6-4-3-5-7-9;1-2-4-5-3-1;1-7(2,3,4,5)6;/h3-8H,1-2H3;1-5H;;/q;;-1; |
Clave InChI |
CKVVAHAXFUGETE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1.[CH]1[CH][CH][CH][CH]1.F[P-](F)(F)(F)(F)F.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


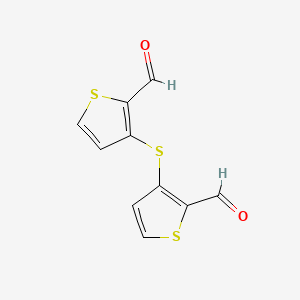
![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
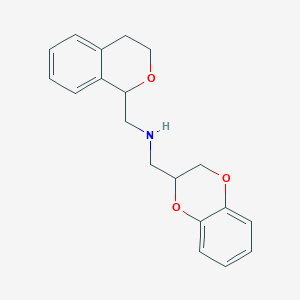

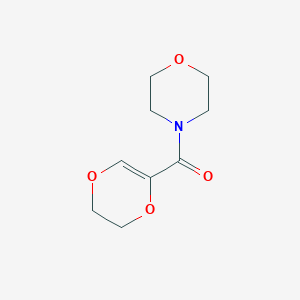
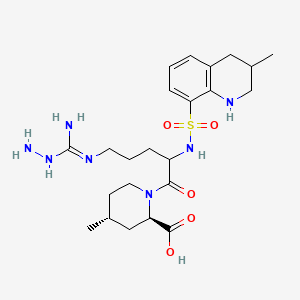
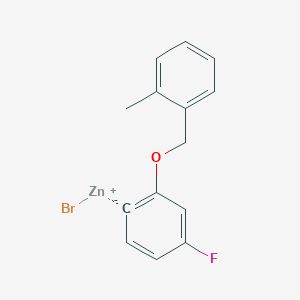
![2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14886679.png)
